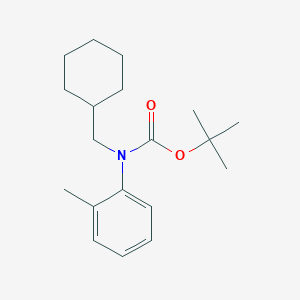

![molecular formula C17H16BrClN2OS B2810884 5-(4-Chlorophenyl)-5-hydroxy-7-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide CAS No. 1106750-23-5](/img/structure/B2810884.png)

5-(4-Chlorophenyl)-5-hydroxy-7-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(4-Chlorophenyl)-5-hydroxy-7-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide” is a heterocyclic organic compound. It has a molecular formula of C17H14BrClN2S and a molecular weight of 393.736 .

Molecular Structure Analysis

The compound contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis

The compound is likely to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The exact physical and chemical properties of this compound would need to be determined experimentally.Scientific Research Applications

Synthesis and Biological Evaluation

This compound is involved in the synthesis of novel derivatives with significant biological activities. One study details the synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one–linked to triazole moieties, exhibiting potent cytotoxic activities against various human cancer cell lines. These findings underscore its utility in developing new anticancer agents (Liu et al., 2017).

Anticancer Agent Synthesis

Another research endeavor presents an environmentally friendly, rapid, and convenient one-pot ultrasound-promoted synthesis of derivatives involving the compound . These derivatives showed promising in vitro anticancer activities against multiple human tumor cell lines, indicating the compound's value in anticancer drug synthesis (Tiwari et al., 2016).

Antinociceptive and Anti-inflammatory Properties

Further studies have explored the design and synthesis of thiazolopyrimidine derivatives, demonstrating significant antinociceptive and anti-inflammatory activities. This research highlights the potential of compounds derived from the original chemical in the treatment of pain and inflammation (Selvam et al., 2012).

Antimicrobial Applications

Research on the synthesis of formazans from Mannich base derivatives as antimicrobial agents indicates moderate activity against various pathogenic strains. This application points to the compound's role in creating new antimicrobial treatments (Sah et al., 2014).

properties

IUPAC Name |

5-(4-chlorophenyl)-7-phenyl-3,6-dihydro-2H-imidazo[2,1-b][1,3]thiazol-4-ium-5-ol;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN2OS.BrH/c18-14-8-6-13(7-9-14)17(21)12-19(15-4-2-1-3-5-15)16-20(17)10-11-22-16;/h1-9,21H,10-12H2;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLMVQXLGTCXDRI-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=[N+]1C(CN2C3=CC=CC=C3)(C4=CC=C(C=C4)Cl)O.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[5-(Dimethylamino)-1,3,4-oxadiazol-2-yl]-2,4-pyrimidinediamine](/img/structure/B2810803.png)

![5-hydroxy-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1-benzofuran-3-carbaldehyde](/img/structure/B2810804.png)

![(1-Methyltriazol-4-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2810807.png)

![3-(2-chloropropanamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2810812.png)

![3-(3,5-Dimethylphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2810813.png)

![N-[1-(4-fluorophenyl)ethyl]-1-(3-methoxyphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2810814.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2810815.png)

![2-Cyclopropyl-2-[(4-methyl-1,2,3-thiadiazol-5-yl)formamido]propanoic acid](/img/structure/B2810818.png)

![Methyl 5-ethyl-7-(3-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2810820.png)

![2-(3,4-Diethoxyphenyl)-5-(3-fluorophenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B2810824.png)